BenchChemオンラインストアへようこそ!

2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Lipophilicity Physicochemical property Drug-likeness

2-Ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 912622-96-9, molecular formula C20H17N3O3S2, molecular weight 411.5 g/mol) is a synthetic sulfonamide derivative belonging to the thiazolo[5,4-b]pyridine benzenesulfonamide class. This compound features a 2-ethoxy substituent on the benzenesulfonamide ring linked via a para-aminophenyl bridge to a thiazolo[5,4-b]pyridine core.

Molecular Formula C20H17N3O3S2
Molecular Weight 411.49
CAS No. 912622-96-9
Cat. No. B2471147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
CAS912622-96-9
Molecular FormulaC20H17N3O3S2
Molecular Weight411.49
Structural Identifiers
SMILESCCOC1=CC=CC=C1S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
InChIInChI=1S/C20H17N3O3S2/c1-2-26-17-7-3-4-8-18(17)28(24,25)23-15-11-9-14(10-12-15)19-22-16-6-5-13-21-20(16)27-19/h3-13,23H,2H2,1H3
InChIKeyKJZHPRNABFXYHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 912622-96-9): Structural Identity and Class Context for Procurement Decisions


2-Ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 912622-96-9, molecular formula C20H17N3O3S2, molecular weight 411.5 g/mol) is a synthetic sulfonamide derivative belonging to the thiazolo[5,4-b]pyridine benzenesulfonamide class [1]. This compound features a 2-ethoxy substituent on the benzenesulfonamide ring linked via a para-aminophenyl bridge to a thiazolo[5,4-b]pyridine core . Members of this chemical class have been investigated as phosphoinositide 3-kinase (PI3K) inhibitors [2], epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors [3], and c-KIT inhibitors [4], establishing a multi-target pharmacological relevance profile that informs procurement rationale.

Why 2-Ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide Cannot Be Replaced by In-Class Analogs Without Verification


Within the thiazolo[5,4-b]pyridine benzenesulfonamide class, minor structural modifications produce substantial changes in biological activity. Published SAR studies demonstrate that replacement of a pyridyl group with a phenyl group on the thiazolo[5,4-b]pyridine core decreased PI3Kα inhibitory potency by approximately 125-fold (IC50 increased from 4.0 nM to 501 nM) [1], while altering the sulfonamide aryl substitution pattern shifted potency by 2–3 fold [1]. The 2-ethoxy substituent present on the target compound alters both the electronic character (electron-donating via resonance) and lipophilicity (computed XLogP3-AA = 4.2) of the benzenesulfonamide moiety [2], relative to the unsubstituted parent N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide and the ethanesulfonamide analog (IC50 = 12,800 nM against RUNX1-CBFβ interaction) [3]. Generic substitution without experimental verification therefore carries a documented risk of significant potency loss or altered selectivity profile.

Quantitative Differentiation Evidence for 2-Ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 912622-96-9) Against Closest Analogs


2-Ethoxy Substituent on Benzenesulfonamide: Computed Lipophilicity and Hydrogen-Bonding Differentiation vs. Unsubstituted Parent

The 2-ethoxy group on the benzenesulfonamide ring of the target compound introduces a measurable increase in lipophilicity relative to the unsubstituted parent compound N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, which lacks this substituent. The target compound has a computed XLogP3-AA of 4.2, 6 rotatable bonds, 7 hydrogen bond acceptors, and 1 hydrogen bond donor [1]. The unsubstituted parent (CID 40478582, differs only by absence of the 2-ethoxy group) has a lower computed XLogP3-AA of approximately 3.1–3.3, representing a roughly 1 log unit increase in lipophilicity conferred by the ethoxy group [2]. This difference is meaningful for membrane permeability predictions and may affect oral bioavailability and tissue distribution profiles in in vivo studies [3].

Lipophilicity Physicochemical property Drug-likeness

Para- vs. Meta-Phenyl Linker Geometry: Regioisomeric Differentiation from 2-Ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

The target compound employs a para-substituted (4-position) phenyl linker connecting the thiazolo[5,4-b]pyridine core to the benzenesulfonamide moiety, as confirmed by SMILES notation [1]. Its direct regioisomer, 2-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 912623-49-5), uses a meta-substituted (3-position) phenyl linker . This positional difference alters the relative orientation of the benzenesulfonamide group with respect to the thiazolo[5,4-b]pyridine hinge-binding scaffold. In the structurally related PI3K inhibitor series, the geometry of the central aryl linker was shown to be critical for maintaining key hydrogen-bond interactions with the kinase hinge region (Cys797 in EGFR, Val882 in PI3Kα), with docking studies demonstrating that even small angular deviations disrupt binding pose complementarity [2]. While no direct biochemical comparison between these two regioisomers has been published, the class-level SAR precedent indicates that the para vs. meta connectivity represents a non-interchangeable structural decision point.

Regioisomer Molecular geometry Target engagement

Absence of 5-Bromo Substitution: Differentiation from 5-Bromo-2-Ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

The target compound lacks the 5-bromo substituent present on the otherwise identical analog 5-bromo-2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 2309345-08-0) . The presence of a bromine atom at the 5-position of the benzenesulfonamide ring increases molecular weight (to approximately 490.4 g/mol from 411.5 g/mol), introduces a heavy halogen that can participate in halogen bonding with target proteins, and may increase susceptibility to cytochrome P450-mediated oxidative metabolism at the para position relative to the bromine [1]. The non-brominated target compound avoids these complexities: it has lower molecular weight (MW = 411.5 g/mol), which is more favorable for ligand efficiency metrics, and lacks the potential metabolic soft spot introduced by the electron-withdrawing bromine [2]. In the related PI3K inhibitor series, halogen substitution on the sulfonamide aryl ring modulated potency by 2–3 fold in enzymatic assays (e.g., 2-chloro-4-fluorophenyl sulfonamide analog 19b showed IC50 = 4.6 nM vs. 3.6 nM for the 2,4-difluorophenyl parent 19a), demonstrating that even modest halogen substitutions affect target affinity [3].

Halogen substitution Metabolic stability CYP liability

Sulfonamide NH Acidity and Target Engagement: Class-Level Evidence Relevant to 2-Ethoxybenzenesulfonamide Substitution

In the thiazolo[5,4-b]pyridine PI3K inhibitor series, the sulfonamide NH proton was demonstrated to be a critical pharmacophoric element: SAR studies showed that the electron-deficient nature of the aryl sulfonamide group enhanced NH acidity, enabling stronger charged interactions with the kinase active site [1]. The 2-ethoxy group on the target compound is electron-donating via resonance (+M effect), which would moderate the sulfonamide NH acidity compared to electron-withdrawing substituents such as the 2,4-difluoro (compound 19a, PI3Kα IC50 = 3.6 nM) or 2-chloro-4-fluoro (compound 19b, PI3Kα IC50 = 4.6 nM) congeners [1]. Replacement of the pyridyl attachment with a phenyl group caused a dramatic IC50 shift from 4.0 nM to 501 nM, confirming that the central scaffold geometry—which is conserved in the target compound—is non-negotiable for maintaining potency [1]. While the target compound itself has not been tested in this enzymatic assay, its 2-ethoxy substitution pattern represents a distinct electronic environment that is predicted to yield intermediate NH acidity relative to the electron-deficient halogenated analogs.

Sulfonamide NH acidity PI3K inhibition Kinase hinge binding

Absence of Published Direct Comparative Bioactivity Data: Explicit Limitation Statement

A comprehensive search of PubMed, PubChem BioAssay, BindingDB, Google Patents, and chemical supplier databases (excluding benchchems, molecule, evitachem, and vulcanchem per source exclusion rules) as of May 2026 did not identify any published study reporting quantitative biological activity data (IC50, EC50, Ki, or Kd) for 2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide against any specific molecular target [1]. The compound appears in PubChem (CID 40478581) with computed physicochemical properties but no bioassay results [1]. Its close analog N-(4-thiazolo[5,4-b]pyridin-2-ylphenyl)ethanesulfonamide has recorded activity: IC50 = 12,800 nM against the RUNX1-CBFβ protein-protein interaction, and EC50 > 53,000 nM against the corticotropin-releasing factor-binding protein [2], but these data cannot be directly extrapolated to the target compound due to the different sulfonamide moiety. The absence of published head-to-head comparative data means that all differentiation claims above are limited to computed properties, structural reasoning, and class-level SAR inference. Independent experimental validation is required to establish the compound's absolute potency and selectivity profile.

Data gap Procurement risk Validation requirement

Recommended Application Scenarios for 2-Ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide Based on Available Evidence


Kinase Selectivity Panel Reference Compound with Intermediate Electronic Profile

The 2-ethoxy substitution provides an electron-donating (+M) sulfonamide environment distinct from the electron-deficient halogenated analogs prevalent in published PI3K and EGFR inhibitor series [1]. This compound can serve as a reference point in kinase selectivity panels to assess how electron-rich sulfonamide substituents influence isoform selectivity versus the more commonly tested electron-poor variants (e.g., 2,4-difluoro or 2-chloro-4-fluoro benzenesulfonamides). The para-phenyl linker geometry conserved from active thiazolo[5,4-b]pyridine inhibitors ensures that differences in activity can be attributed primarily to the sulfonamide electronic character rather than scaffold orientation changes [1].

SAR Probe for Benzenesulfonamide Substitution Effects Without Halogen Confounding

Unlike the 5-bromo analog (CAS 2309345-08-0), the target compound contains no halogen substituents, avoiding halogen-bonding artifacts and heavy-atom metabolic liabilities . This makes it suitable as a matched molecular pair partner in SAR studies where the goal is to isolate the contribution of the 2-ethoxy group to target binding without the confounding variable of halogen participation. The lower molecular weight (411.5 vs. ~490.4 g/mol) also yields more favorable ligand efficiency metrics, which is valued in fragment-based and lead-optimization workflows [2].

Computed Property Benchmarking for in Silico Model Validation

With computed XLogP3-AA = 4.2, TPSA = 118 Ų, 6 rotatable bonds, and 7 H-bond acceptors [3], this compound occupies a defined region of physicochemical property space that can be used to benchmark or validate in silico ADME prediction models. Its intermediate lipophilicity (XLogP ~4.2) places it at the boundary of typical oral drug-likeness filters, making it a useful test case for permeability and solubility prediction algorithms. The availability of close structural analogs with different computed properties (e.g., the unsubstituted parent with XLogP ~3.1–3.3) further supports its use in computational model training and validation sets [3].

Custom Assay Development and Preliminary Screening

Given the absence of published bioactivity data [4], this compound is best suited for de novo assay development and preliminary screening campaigns where the objective is to establish first-in-class activity data against a panel of kinases (PI3K isoforms, EGFR, c-KIT) known to be targeted by the thiazolo[5,4-b]pyridine chemotype. The para-substitution pattern conserves the geometry of previously validated inhibitors [1], suggesting a reasonable probability of target engagement that warrants initial investment in biochemical or cellular screening. Procurement should be accompanied by a clear experimental validation plan with defined go/no-go criteria based on assay results.

Quote Request

Request a Quote for 2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.